Cas no 4478-10-8 (Benzene,2-bromo-4-methyl-1-(1-methylethyl)-)
4478-10-8 structure
Product Name:Benzene,2-bromo-4-methyl-1-(1-methylethyl)-
Numéro CAS:4478-10-8
Le MF:C10H13Br
Mégawatts:213.114222288132
CID:329258
PubChem ID:20555
Update Time:2025-04-19
Benzene,2-bromo-4-methyl-1-(1-methylethyl)- Propriétés chimiques et physiques
Nom et identifiant
-
- Benzene,2-bromo-4-methyl-1-(1-methylethyl)-
- p-Cymene, 3-bromo-
- Thymyl bromide
- 2-Bromo-1-isopropyl-4-methylbenzene #
- 2-Bromo-1-isopropyl-4-methylbenzene
- AT26576
- SCHEMBL5335913
- 2-bromo-4-methyl-1-propan-2-ylbenzene
- TQP1209
- Benzene, 2-bromo-4-methyl-1-(1-methylethyl)-
- InChI=1/C10H13Br/c1-7(2)9-5-4-8(3)6-10(9)11/h4-7H,1-3H
- 2-bromo-1-isopropyl-4-methyl-benzene
- DTXSID40196299
- EN300-4256012
- CS-0249126
- 2-BROMO-4-METHYL-1-ISOPROPYLBENZENE
- 3-bromo-4-isopropyltoluene
- AKOS024084236
- 1-bromo-5-methyl-2-isopropyl-benzene
- 2-BROMO-4-METHYL-1-(PROPAN-2-YL)BENZENE
- 4478-10-8
- DB-338147
-
- Piscine à noyau: 1S/C10H13Br/c1-7(2)9-5-4-8(3)6-10(9)11/h4-7H,1-3H3
- La clé Inchi: XMIWWDSQSRUTKQ-UHFFFAOYSA-N
- Sourire: BrC1C=C(C)C=CC=1C(C)C
Propriétés calculées
- Qualité précise: 212.02009
- Masse isotopique unique: 212.020063
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 0
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 1
- Complexité: 120
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.3
- Surface topologique des pôles: 0
Propriétés expérimentales
- Dense: 1.239
- Point d'ébullition: 234.07°C (rough estimate)
- Point d'éclair: 95.1°C
- Le PSA: 0
Benzene,2-bromo-4-methyl-1-(1-methylethyl)- PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0249126-100mg |
2-Bromo-4-methyl-1-(propan-2-yl)benzene |
4478-10-8 | 100mg |
$341.0 | 2022-04-27 | ||
| ChemScence | CS-0249126-250mg |
2-Bromo-4-methyl-1-(propan-2-yl)benzene |
4478-10-8 | 250mg |
$486.0 | 2022-04-27 | ||
| ChemScence | CS-0249126-500mg |
2-Bromo-4-methyl-1-(propan-2-yl)benzene |
4478-10-8 | 500mg |
$767.0 | 2022-04-27 | ||
| ChemScence | CS-0249126-1g |
2-Bromo-4-methyl-1-(propan-2-yl)benzene |
4478-10-8 | 1g |
$984.0 | 2022-04-27 | ||
| Enamine | EN300-4256012-0.05g |
2-bromo-4-methyl-1-(propan-2-yl)benzene |
4478-10-8 | 95% | 0.05g |
$218.0 | 2023-05-25 | |
| Enamine | EN300-4256012-0.1g |
2-bromo-4-methyl-1-(propan-2-yl)benzene |
4478-10-8 | 95% | 0.1g |
$326.0 | 2023-05-25 | |
| Enamine | EN300-4256012-0.25g |
2-bromo-4-methyl-1-(propan-2-yl)benzene |
4478-10-8 | 95% | 0.25g |
$466.0 | 2023-05-25 | |
| Enamine | EN300-4256012-0.5g |
2-bromo-4-methyl-1-(propan-2-yl)benzene |
4478-10-8 | 95% | 0.5g |
$735.0 | 2023-05-25 | |
| Enamine | EN300-4256012-1.0g |
2-bromo-4-methyl-1-(propan-2-yl)benzene |
4478-10-8 | 95% | 1g |
$943.0 | 2023-05-25 | |
| Enamine | EN300-4256012-2.5g |
2-bromo-4-methyl-1-(propan-2-yl)benzene |
4478-10-8 | 95% | 2.5g |
$1848.0 | 2023-05-25 |
Benzene,2-bromo-4-methyl-1-(1-methylethyl)- Littérature connexe
-
1. 371. Volume effects of alkyl groups in aromatic compounds. Part VI. The constitution of the iodo-p-cymene formed by direct iodination of the hydrocarbonS. N. Ganguly,R. J. W. Le Fèvre J. Chem. Soc. 1934 1697
-
2. 377. The synthesis of compounds related to the sterols, bile acids, and oestrus-producing hormones. Part IV. The constitution of Diels's hydrocarbon “C25H24” from cholesterolJ. W. Cook,C. L. Hewett,W. V. Mayneord,E. Roe J. Chem. Soc. 1934 1727
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3. Index of subjects, 1934
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